4-Chloro-2-(2-methoxyethoxy)pyridine
Description
4-Chloro-2-(2-methoxyethoxy)pyridine is a substituted pyridine derivative characterized by a chlorine atom at the 4-position and a 2-methoxyethoxy group at the 2-position of the pyridine ring.
Properties
IUPAC Name |
4-chloro-2-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-4-5-12-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHJOEREYHJMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744870 | |
| Record name | 4-Chloro-2-(2-methoxyethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-08-2 | |
| Record name | Pyridine, 4-chloro-2-(2-methoxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(2-methoxyethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2-methoxyethoxy)pyridine typically involves the reaction of 2-(2-methoxyethoxy)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The chlorine atom can be oxidized to form this compound-N-oxide.
Reduction: The pyridine ring can be reduced to form this compound-N-oxide.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.
Major Products Formed:
Oxidation: this compound-N-oxide
Reduction: this compound-N-oxide
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
One of the primary applications of 4-Chloro-2-(2-methoxyethoxy)pyridine is as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules. For instance, it has been utilized in the development of kinase inhibitors, which are crucial for treating cancer .
Case Studies
- Kinase Inhibitor Development : Research has demonstrated that derivatives of this compound exhibit significant kinase inhibitory activity. This property is essential for designing targeted cancer therapies .
- Synthesis of Antiviral Agents : The compound has also been explored as an intermediate in synthesizing antiviral agents, showcasing its versatility in pharmaceutical applications .
Comparative Analysis with Related Compounds
To understand the unique properties and potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Chloro-2-methylpyridine | Contains a methyl group instead of methoxyethoxy | Different reactivity due to steric hindrance |
| 4-Bromo-2-(2-methoxyethoxy)pyridine | Contains a bromo group instead of chloro | Enhanced reactivity due to bromine's leaving group |
| 4-Chloro-3-(2-methoxyethoxy)pyridine | Substituted at the 3-position instead of the 2-position | Altered electronic properties affecting reactivity |
This table illustrates how variations in substituents can influence chemical behavior, biological activity, and potential applications .
Industrial Applications
Beyond pharmaceuticals, this compound finds use in various industrial applications due to its reactivity and solubility properties. It can serve as a precursor for synthesizing agrochemicals and other fine chemicals.
Mechanism of Action
4-Chloro-2-(2-methoxyethoxy)pyridine is structurally similar to other chlorinated pyridines, such as 2-chloropyridine and 3-chloropyridine. the presence of the methoxyethoxy group at the 2-position makes it unique in terms of its chemical reactivity and potential applications. The comparison highlights its distinct properties and advantages over other similar compounds.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations:
- Electronic Effects: The 2-methoxyethoxy group in 4-Chloro-2-(2-methoxyethoxy)pyridine acts as an electron donor, similar to the ethoxy group in 4-ethoxypyridin-2-amine. This enhances solubility in polar solvents and influences redox behavior, as seen in Ru3 complexes .
- Steric Effects : Bulky substituents (e.g., the 2-methoxyethoxy group) reduce crystallinity compared to smaller groups like methyl or methoxy, as observed in 4-Chloro-3-methoxy-2-methylpyridine .
- Biological Activity: Azaindole derivatives (e.g., CM01) demonstrate that chloro and alkoxy substituents on pyridine rings enhance anti-cancer activity by modulating microtubule dynamics.
Physicochemical Properties
Table: Comparative Physicochemical Data
Notes:
Biological Activity
4-Chloro-2-(2-methoxyethoxy)pyridine is an organic compound with the molecular formula . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-ulcerative treatments and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 189.62 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro group and a methoxyethoxy group, which may influence its biological properties.
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on gastric acid secretion. This is primarily mediated through the inhibition of the H-K ATPase enzyme, which is crucial for acid production in the stomach.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Anti-Ulcer Activity : A patent (US5045552A) describes a class of pyridine derivatives that includes this compound, demonstrating superior anti-ulcer activity compared to existing treatments like Omeprazole. The study reported an IC50 value indicating effective inhibition of H-K ATPase activity, suggesting its potential for treating peptic ulcers .
Compound IC50 (μg/kg) This compound 59.9 Omeprazole 112.2 - Toxicological Evaluation : Short-term tests for carcinogenicity revealed that while certain chlorinated compounds exhibit biological activity, the specific effects of this compound require further investigation to assess safety profiles .
- Pharmacokinetics and Efficacy : In vivo studies indicated that this compound could effectively inhibit gastric acid secretion in animal models, with a faster recovery rate compared to traditional treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
